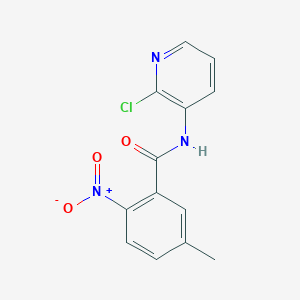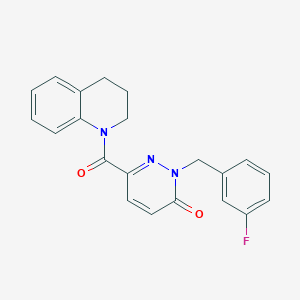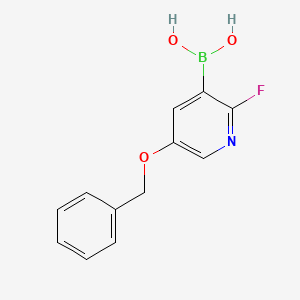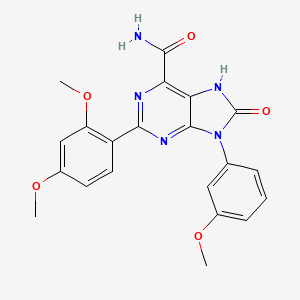
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide
Overview
Description
“N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide” is a chemical compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, a compound with a borate and sulfonamide group can be synthesized through these reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques like single crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds can be studied using various techniques. For instance, UV–Vis–NIR spectroscopy can be used to determine optical transparency at the cut-off wavelength . Thermal behavior can be studied by TGA/DTA analysis . The dielectric constant, dielectric loss, and AC conductivity as a function of frequency and temperature can also be studied .Scientific Research Applications
Antimycobacterial Activity
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide derivatives demonstrate significant in vitro antitubercular activity. A study by Wang et al. (2019) highlights the potential of these compounds in treating tuberculosis, especially due to their considerable efficacy and novel approach in drug development (Wang et al., 2019).
Synthesis of Chlorantraniliprole
A study by Yi-fen et al. (2010) describes the synthesis process of chlorantraniliprole using 3-Methyl-2-nitrobenzoic acid, which is a similar compound. This synthesis process could offer insights into the chemical behavior and potential applications of N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide in agricultural chemicals (Yi-fen et al., 2010).
Structural and Thermal Studies
Vangala et al. (2013) investigated molecular complexes involving pyridyl bases and benzamides, which could provide information about the structural and thermochemical properties of similar compounds like N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide (Vangala et al., 2013).
Synthesis and Hypoxic Cell Cytotoxicity
Palmer et al. (1996) conducted a study on the synthesis and cytotoxicity of regioisomers of hypoxia-selective cytotoxins related to nitrobenzamides, providing a perspective on the potential medical applications of these compounds (Palmer et al., 1996).
Antidepressant and Nootropic Agents
Thomas et al. (2016) explored the synthesis of pyridine-4-carboxamides, structurally related to N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide, and their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-4-5-11(17(19)20)9(7-8)13(18)16-10-3-2-6-15-12(10)14/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYJCGBLZUTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)

![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)


![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)


![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)
![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)